1-Iodo-2-methoxycycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methoxycycloheptane is an organic compound with the molecular formula C8H15IO. It is a derivative of cycloheptane, where an iodine atom and a methoxy group are substituted at the first and second positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxycycloheptane can be synthesized through several methods. One common approach involves the iodination of 2-methoxycycloheptane using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxycycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, leading to the formation of different substituted cycloheptane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide, while reduction reactions can convert the iodine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Major Products:
- Substituted cycloheptane derivatives.
- 2-Methoxycycloheptene.
- Cycloheptanone.
- 2-Methoxycycloheptane.
Scientific Research Applications
1-Iodo-2-methoxycycloheptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-iodo-2-methoxycycloheptane depends on the specific reactions it undergoes. For nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In elimination reactions, the base abstracts a proton from the carbon adjacent to the iodine atom, leading to the formation of a double bond .
Comparison with Similar Compounds
1-Iodo-2-methoxycyclohexane: Similar structure but with a six-membered ring.
1-Iodo-2-methoxycyclooctane: Similar structure but with an eight-membered ring.
1-Bromo-2-methoxycycloheptane: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-Iodo-2-methoxycycloheptane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered counterparts. The presence of both iodine and methoxy groups also provides distinct reactivity patterns, making it a valuable compound for various synthetic applications .
Properties
Molecular Formula |
C8H15IO |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-iodo-2-methoxycycloheptane |
InChI |
InChI=1S/C8H15IO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6H2,1H3 |
InChI Key |
FJUHLRWSPUWHOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.